molecular formula C19H23NO3S B2428951 1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane CAS No. 667912-37-0

1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane

Cat. No.: B2428951
CAS No.: 667912-37-0
M. Wt: 345.46
InChI Key: DFVZOKSUCJQJKM-UHFFFAOYSA-N
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Description

“1-({4’-Methoxy-[1,1’-biphenyl]-4-yl}sulfonyl)azepane” is a compound that is not widely documented in the literature. . It is white to light yellow in color .

Scientific Research Applications

Proton Exchange Membranes

A significant application of compounds related to 1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane is in the development of proton exchange membranes (PEMs) for fuel cells. Research has focused on sulfonated poly(arylene ether sulfone) copolymers, which, after modification to include reactive hydroxyl groups, demonstrate high proton conductivity and good thermal stability. These materials are of interest due to their potential to replace traditional Nafion membranes in fuel cells, offering advantages in terms of cost and performance. Notably, copolymers incorporating methoxy groups and sulfonic acid groups have shown high proton conductivity, indicating their suitability as PEM materials for fuel cell applications (Kim, Robertson, & Guiver, 2008).

Ionic Liquids

Another area of research involves the synthesis of new families of room temperature ionic liquids using azepane as a starting material. Ionic liquids have garnered interest due to their potential applications in green chemistry, including as solvents for chemical reactions and materials processing. The transformation of azepane into tertiary amines and subsequently into quaternary azepanium salts has been explored for creating ionic liquids with wide electrochemical windows, making them promising alternatives to volatile organic compounds in various applications (Belhocine et al., 2011).

Organic Synthesis

Compounds structurally related to this compound have been utilized in organic synthesis, for example, in the multicomponent [5 + 2] cycloaddition reactions to synthesize biologically active 1,4-diazepine compounds. These reactions involve rhodium-catalyzed reactions between pyridines and 1-sulfonyl-1,2,3-triazoles, highlighting the versatility of sulfonyl azepanes in facilitating the synthesis of complex organic molecules with potential biological activity (Lee, Han, Shin, & Yoo, 2014).

Electroluminescent Devices

Additionally, diphenylsulfone derivatives, which are structurally related to the subject compound, have been studied for their application in electroluminescent devices. The effect of donor substituents on properties such as triplet levels, charge mobilities, and hosting capabilities has been explored. These studies aim to develop materials with high performance for use in organic light-emitting diodes (OLEDs), with certain derivatives showing promising results in terms of photoluminescence quantum yield and external quantum efficiency (Bezvikonnyi et al., 2020).

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)phenyl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-23-18-10-6-16(7-11-18)17-8-12-19(13-9-17)24(21,22)20-14-4-2-3-5-15-20/h6-13H,2-5,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFVZOKSUCJQJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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